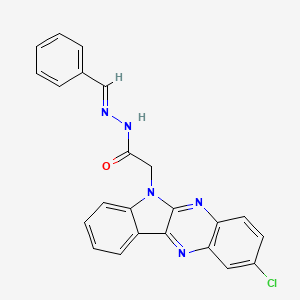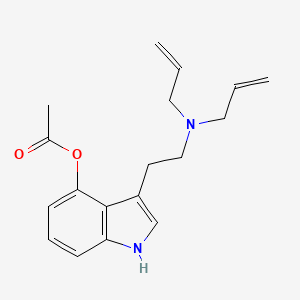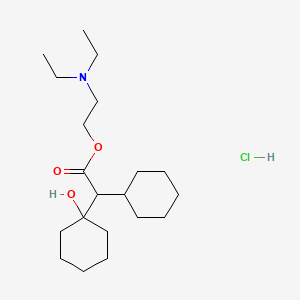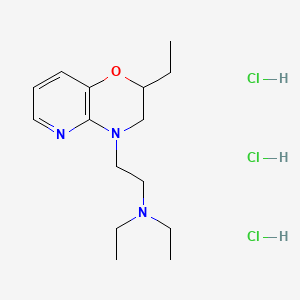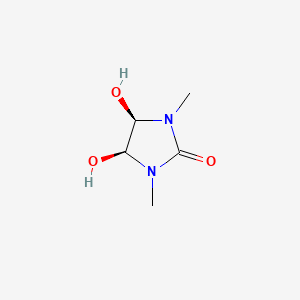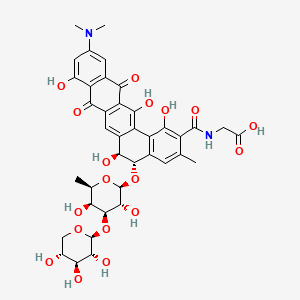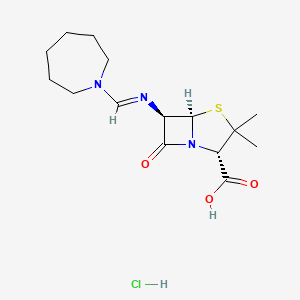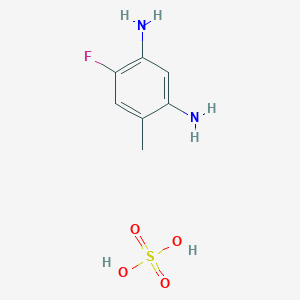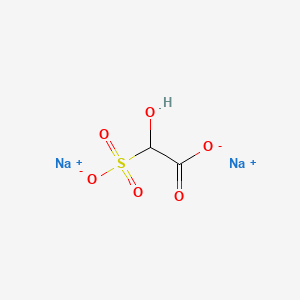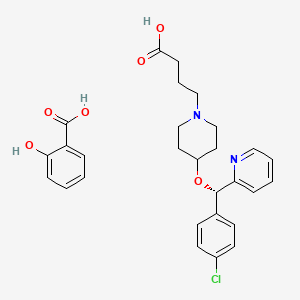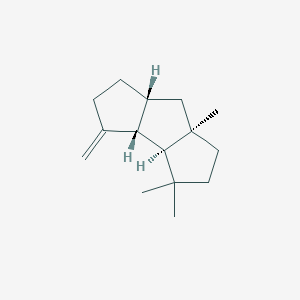
(+)-Capnellene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-Capnellene is a naturally occurring sesquiterpene hydrocarbon that has been isolated from marine organisms, particularly soft corals. It is known for its unique structure and potential biological activities, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Capnellene involves several steps, starting from simpler organic molecules. One common synthetic route includes the cyclization of a suitable precursor under acidic conditions, followed by various functional group transformations to achieve the desired structure. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and subsequent reactions.
Industrial Production Methods
Industrial production of this compound is not well-documented, as it is primarily obtained through extraction from natural sources. advancements in synthetic organic chemistry may lead to more efficient industrial-scale production methods in the future.
化学反応の分析
Types of Reactions
(+)-Capnellene undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds.
科学的研究の応用
Chemistry: It serves as a model compound for studying sesquiterpene synthesis and reactivity.
Biology: Research has shown that (+)-Capnellene exhibits antimicrobial and anti-inflammatory properties, making it a candidate for further biological studies.
Medicine: Its potential therapeutic effects are being explored, particularly in the development of new drugs.
Industry: this compound and its derivatives may find applications in the development of new materials and chemical processes.
作用機序
The mechanism of action of (+)-Capnellene involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may influence inflammatory and microbial pathways.
類似化合物との比較
(+)-Capnellene can be compared with other sesquiterpenes, such as:
(-)-Capnellene: The enantiomer of this compound, which may exhibit different biological activities.
Farnesene: Another sesquiterpene with similar structural features but different biological properties.
Bisabolene: A sesquiterpene with comparable chemical reactivity but distinct applications.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, which differentiate it from other similar compounds.
特性
CAS番号 |
123808-89-9 |
|---|---|
分子式 |
C15H24 |
分子量 |
204.35 g/mol |
IUPAC名 |
(3aR,3bR,6aR,7aR)-4,4,6a-trimethyl-3-methylidene-1,2,3a,3b,5,6,7,7a-octahydrocyclopenta[a]pentalene |
InChI |
InChI=1S/C15H24/c1-10-5-6-11-9-15(4)8-7-14(2,3)13(15)12(10)11/h11-13H,1,5-9H2,2-4H3/t11-,12-,13-,15-/m1/s1 |
InChIキー |
YZTNUNFLAAHBMK-RGCMKSIDSA-N |
異性体SMILES |
C[C@]12CCC([C@H]1[C@H]3[C@@H](C2)CCC3=C)(C)C |
正規SMILES |
CC1(CCC2(C1C3C(C2)CCC3=C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


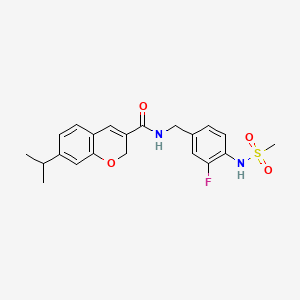
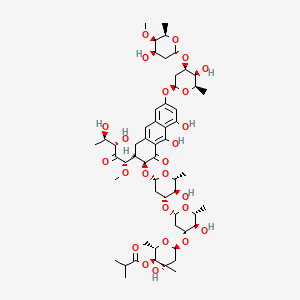
![bis[5-(hydroxymethyl)heptyl] octanedioate](/img/structure/B12750403.png)
